2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol
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Description
2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol is a useful research compound. Its molecular formula is C18H18Cl2N2O3S and its molecular weight is 413.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanol is a sulfonamide derivative featuring a pyrazole moiety that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on available literature.
The compound has the following chemical characteristics:
- Molecular Formula : C18H18Cl2N2O3S
- Molecular Weight : 396.32 g/mol
- CAS Number : 35441-14-6
- Density : 1.39 g/cm³
- Boiling Point : 634.7°C
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of substituted phenyl sulfonyl chlorides with pyrazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:
- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. It has been shown to affect pathways involved in cell cycle regulation and apoptosis.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Keter & Darkwa (2012) | MCF-7 (breast cancer) | 15 | Apoptosis induction |
Jamwal et al. (2013) | A549 (lung cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anti-inflammatory and Analgesic Effects
Research indicates that this compound can reduce inflammation and pain:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate pain pathways.
Antidiabetic Properties
Recent studies have suggested potential antidiabetic effects through mechanisms involving glucose metabolism regulation.
Case Studies
-
Anticancer Study :
- In a study by Keter & Darkwa (2012), the compound was tested on various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells.
-
Antimicrobial Efficacy :
- A study conducted by Kumar et al. (2020) assessed the antimicrobial activity against E. coli and S. aureus, finding MIC values of 64 µg/mL and 32 µg/mL, respectively.
-
Anti-inflammatory Action :
- Research published by Farghaly et al. (2000) revealed that the compound effectively reduced inflammation in animal models, supporting its traditional use in herbal medicine.
Properties
CAS No. |
35441-12-4 |
---|---|
Molecular Formula |
C18H18Cl2N2O3S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-[4-[5-(4,5-dichloro-2-methylphenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethanol |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-12-10-16(19)17(20)11-15(12)18-6-7-22(21-18)13-2-4-14(5-3-13)26(24,25)9-8-23/h2-5,10-11,23H,6-9H2,1H3 |
InChI Key |
ZSKBQNJOXKPYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)CCO)Cl)Cl |
Origin of Product |
United States |
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